molecular formula C7H13BrO B1383061 1-(2-Bromoethyl)-1-methoxycyclobutane CAS No. 1702849-03-3

1-(2-Bromoethyl)-1-methoxycyclobutane

Cat. No.: B1383061
CAS No.: 1702849-03-3
M. Wt: 193.08 g/mol
InChI Key: ZULAVECEUWAKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-1-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane typically involves the reaction of cyclobutanone with bromoethanol in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1-methoxycyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

  • Substitution reactions yield various substituted cyclobutane derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in cyclobutane derivatives with reduced functional groups.

Scientific Research Applications

1-(2-Bromoethyl)-1-methoxycyclobutane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-1-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-1-methoxycyclobutane: Similar structure but with a chloroethyl group instead of bromoethyl.

    1-(2-Bromoethyl)-1-ethoxycyclobutane: Similar structure but with an ethoxy group instead of methoxy.

    1-(2-Bromoethyl)-1-hydroxycyclobutane: Similar structure but with a hydroxy group instead of methoxy.

Uniqueness: 1-(2-Bromoethyl)-1-methoxycyclobutane is unique due to the combination of its bromoethyl and methoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the bromoethyl group allows for versatile chemical modifications, while the methoxy group provides stability and solubility in various solvents.

Properties

IUPAC Name

1-(2-bromoethyl)-1-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7(5-6-8)3-2-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULAVECEUWAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromoethyl)-1-methoxycyclobutane
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-1-methoxycyclobutane
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethyl)-1-methoxycyclobutane
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethyl)-1-methoxycyclobutane
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethyl)-1-methoxycyclobutane
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethyl)-1-methoxycyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.